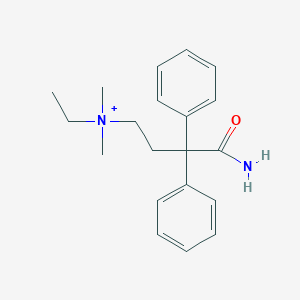

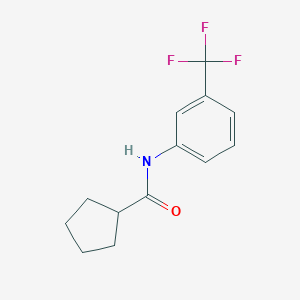

3'-Trifluoromethylcyclopentanecarboxanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Trifluoromethylcyclopentanecarboxanilide (3-TFCA) is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a versatile compound that can be used as a catalyst, a reagent, and a building block for synthesis of other compounds. 3-TFCA has been studied extensively in the past decades, and its properties and applications have been well-established.

Applications De Recherche Scientifique

Chemical Synthesis and Functional Group Modifications

Trifluoromethylthio Carbonyl Compounds Synthesis : The trifluoromethylthio group (SCF3), closely related to trifluoromethyl groups, is gaining attention in pharmaceutical, agrochemical, and material chemistry. It's used to modulate lipophilicity, bioavailability, and metabolic stability of molecules. The synthesis of α‐SCF3‐substituted carbonyl compounds, though still limited, represents a critical area in medicinal chemistry, emphasizing the importance of trifluoromethyl groups in drug design (Rossi et al., 2018).

Aromatic Trifluoromethylation : Trifluoromethylated organic compounds play a pivotal role in numerous areas. Benzotrifluoride, a simple trifluoromethylated aromatic compound, serves as an active ingredient in pharmaceuticals and agrochemicals. Methods like the Swarts reaction and others for the trifluoromethylation of aromatic rings highlight the significance of the trifluoromethyl group in chemical synthesis (Tomashenko & Grushin, 2011).

Pharmaceutical and Agrochemical Applications : The trifluoromethyl group is increasingly important in the design of pharmaceutical and agrochemical compounds. Its inclusion can dramatically influence the properties of organic molecules, enhancing their applicability and effectiveness. The catalytic strategies developed for the trifluoromethylation of aryl chlorides, for example, are crucial for the synthesis of intermediates in these industries (Cho et al., 2010).

Fluoride-Rebound Mechanism for C(sp3)-CF3 Bond Formation : A unique fluoride-rebound mechanism, involving borane-catalyzed cleavage and reformation of a C–F bond, has been discovered. This approach offers a distinct method to synthesize trifluoromethylated compounds, further illustrating the diverse applications and significance of the trifluoromethyl group in scientific research and pharmaceutical development (Levin et al., 2017).

Photoredox Catalysis in Synthesis : The trifluoromethyl group's incorporation into organic molecules is a sought-after approach in medicinal chemistry and drug discovery. Visible-light photoredox catalysis, particularly for the synthesis of tri- and difluoromethyl ethers, demonstrates the innovative strategies developed to access valuable functional groups like OCF3 and OCF2H (Lee et al., 2019).

Biological and Medicinal Research

- Bioorthogonal Chemical Systems : The development of bioorthogonal chemical systems, capable of operating in live animals, is crucial for studying biological processes such as cell death and immunity. Such systems can induce controlled drug release in specific cells, offering significant potential in cancer treatment and research (Wang et al., 2020).

Propriétés

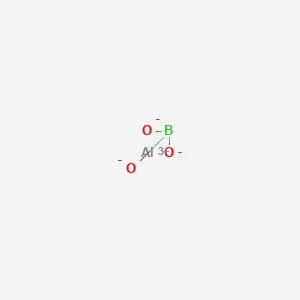

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)10-6-3-7-11(8-10)17-12(18)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEXRKPFMAVBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

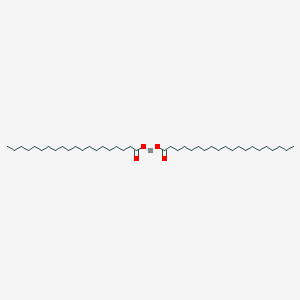

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160003 |

Source

|

| Record name | 3'-Trifluoromethylcyclopentanecarboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethylcyclopentanecarboxanilide | |

CAS RN |

13691-84-4 |

Source

|

| Record name | 3'-Trifluoromethylcyclopentanecarboxanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013691844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethylcyclopentanecarboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.